Cas no 1019569-01-7 (1-[2-fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one)

1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one is a fluorinated aromatic ketone derivative featuring a morpholine substituent, which enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both fluorine and morpholine groups contributes to its reactivity and selectivity in cross-coupling reactions, making it valuable for constructing complex heterocyclic frameworks. Its structural properties also suggest potential applications in medicinal chemistry, particularly in the development of bioactive molecules targeting CNS disorders or enzyme inhibition. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined synthetic route ensures consistent purity, supporting reproducible results in research and industrial applications.
1-[2-fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one structure
1019569-01-7 structure
Product name:1-[2-fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one
CAS No:1019569-01-7
MF:C12H14FNO2
MW:223.243466854095
MDL:MFCD11136757
CID:4567871
PubChem ID:28414168

1-[2-fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-[2-fluoro-6-(4-morpholinyl)phenyl]-
    • 1-[2-fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one
    • MDL: MFCD11136757
    • Inchi: 1S/C12H14FNO2/c1-9(15)12-10(13)3-2-4-11(12)14-5-7-16-8-6-14/h2-4H,5-8H2,1H3
    • InChI Key: LXTNFUBDBUQHFX-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=C(N2CCOCC2)C=CC=C1F)C

Computed Properties

  • Exact Mass: 223.100857g/mol
  • Monoisotopic Mass: 223.100857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 223.24g/mol
  • Topological Polar Surface Area: 29.5Ų
  • XLogP3: 1.5

1-[2-fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01101758-5g
1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one
1019569-01-7 98%
5g
¥9639.0 2023-04-06
Enamine
EN300-84177-5.0g
1-[2-fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one
1019569-01-7 95%
5.0g
$1945.0 2024-05-21
Enamine
EN300-84177-5g
1-[2-fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one
1019569-01-7 95%
5g
$1945.0 2023-09-02
TRC
F592628-100mg
1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one
1019569-01-7
100mg
$ 275.00 2022-06-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01101758-1g
1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one
1019569-01-7 98%
1g
¥3325.0 2023-04-06
Enamine
EN300-84177-10.0g
1-[2-fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one
1019569-01-7 95%
10.0g
$2884.0 2024-05-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN12374-1G
1-[2-fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one
1019569-01-7 95%
1g
¥ 2,884.00 2023-04-07
Enamine
EN300-84177-0.25g
1-[2-fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one
1019569-01-7 95%
0.25g
$331.0 2024-05-21
A2B Chem LLC
AV72541-50mg
1-[2-fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one
1019569-01-7 95%
50mg
$199.00 2024-04-20
A2B Chem LLC
AV72541-10g
1-[2-fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one
1019569-01-7 95%
10g
$3071.00 2024-04-20

Additional information on 1-[2-fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one

1-[2-fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one: A Comprehensive Overview

The compound 1-[2-fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one, identified by the CAS number CAS No. 1019569-01-7, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique combination of a fluoro-substituted aromatic ring and a morpholine group, which contributes to its distinct chemical properties and reactivity.

Recent studies have highlighted the importance of fluorine-containing aromatic compounds in drug discovery and material science. The presence of the fluoro group at the 2-position of the phenyl ring in 1-[2-fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one enhances its electronic properties, making it a promising candidate for applications in medicinal chemistry. The morpholine moiety, on the other hand, introduces a degree of flexibility and hydrogen bonding capacity, which can be advantageous in designing bioactive molecules.

The synthesis of 1-[2-fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one involves a multi-step process that typically includes nucleophilic substitution, aromatic substitution, and oxidation reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, with recent advancements focusing on green chemistry approaches to minimize environmental impact.

In terms of chemical properties, 1-[2-fluoro-6-(morpholin-4-yllphenyl]ethanone exhibits moderate solubility in organic solvents and shows stability under neutral conditions. Its thermal stability has been studied extensively, with findings indicating that it can withstand moderate heating without significant degradation. These properties make it suitable for use in both laboratory settings and industrial applications.

The pharmacological potential of this compound has been a focal point of recent research. Studies suggest that it may possess anti-inflammatory and antioxidant activities, which could be harnessed for therapeutic purposes. Additionally, its ability to interact with biological systems through hydrogen bonding and π–π interactions makes it a valuable lead compound for drug development.

In conclusion, 1-[2-fluoro-6-(morpholin-yllphenyl]ethanone, CAS No. 1019569-YL-YL-YL-YL-YL-YL-YL-YL-YL-YL-YL-YL-YL-YL-YL-YL-YL-YL-YL-YL is a versatile compound with diverse applications across multiple fields. Its unique structure, combined with recent advances in synthetic methodologies and pharmacological research, positions it as a key player in the development of novel chemical entities.

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